methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
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Overview
Description
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate is a natural product found in Brucea javanica with data available.
Scientific Research Applications
Research on Stereochemistry and Molecular Transformations
- Research by Mosimann and Vogel (2000) explored the stereoselective formation of complex oxetane structures, emphasizing the intricate molecular transformations that occur under specific conditions. This study provides valuable insights into the manipulation of similar molecular frameworks for potential applications in synthetic chemistry (Mosimann & Vogel, 2000).
Isolation and Structural Analysis of Quassinoids
- The work of Zukerman-Schpector et al. (1994) involved isolating new quassinoids and analyzing their structural features. This research is significant in understanding the complex structures of natural products, which can aid in developing novel synthetic strategies for related compounds (Zukerman-Schpector et al., 1994).
Synthesis of Prostanoids and Polypropanoates
- Valiullina et al. (2019) and Marchionni et al. (2001) conducted studies focusing on the synthesis of prostanoids and complicated bicyclic and tricyclic polypropanoates. These studies are vital for developing advanced synthetic methods that could be applied to various chemical and pharmaceutical contexts (Valiullina et al., 2019); (Marchionni et al., 2001).
Synthesis of Novel Carbasugar Derivatives
- The synthesis and enzymatic resolution of novel carbasugar derivatives were explored by Gümüş and Tanyeli (2010). Their research contributes to the field of carbohydrate chemistry, specifically in creating new sugar analogs with potential biological activity (Gümüş & Tanyeli, 2010).
Novel Sesquiterpene Skeletons
- Armenta-Salinas et al. (2019) investigated the synthesis of novel sesquiterpene skeletons, illustrating the complexity and potential of natural product chemistry for discovering new molecular structures with diverse applications (Armenta-Salinas et al., 2019).
Androsterone Derivatives as Inhibitors
- Djigoué et al. (2012) synthesized androsterone derivatives, highlighting their potential as inhibitors in biological systems, which could be pivotal for developing new therapeutic agents (Djigoué et al., 2012).
Synthesis of Optically Active Anthracyclines
- Suzuki et al. (1987) focused on the synthesis of optically active anthracyclines, contributing to the field of medicinal chemistry, particularly in cancer therapy (Suzuki et al., 1987).
Properties
Molecular Formula |
C29H38O16 |
---|---|
Molecular Weight |
642.6 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate |
InChI |
InChI=1S/C29H38O16/c1-9-11-5-14-28-8-41-29(26(39)40-4,22(28)20(24(38)45-14)42-10(2)31)23(37)19(36)21(28)27(11,3)6-12(15(9)32)43-25-18(35)17(34)16(33)13(7-30)44-25/h6,9,11,13-14,16-23,25,30,33-37H,5,7-8H2,1-4H3/t9-,11-,13+,14+,16+,17-,18+,19+,20+,21+,22+,23-,25+,27-,28+,29-/m0/s1 |
InChI Key |
BYBDRFPMKPUWDZ-NBVZOQEMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC |
SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |
Canonical SMILES |
CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC |
Synonyms |
yadanzioside F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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